Lipophilicity Advantage: Para- vs. Meta-Trifluoromethyl Isomer
The para-substituted target compound demonstrates higher computed lipophilicity than its meta-substituted analogue. This difference, though moderate, can significantly influence passive membrane permeability and non-specific protein binding in biological systems [1].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 (PubChem computed) or LogP = 3.786 (supplier computed) |
| Comparator Or Baseline | {1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine (CAS 1039932-76-7) LogP = 2.989 |
| Quantified Difference | ΔLogP = 0.011 to 0.797 (para more lipophilic depending on source) |
| Conditions | Computed property descriptors; consistent molecular formula C12H14F3N |
Why This Matters
Higher lipophilicity often correlates with improved blood-brain barrier penetration, making the para isomer a potentially superior starting point for CNS-targeted drug discovery programs.
- [1] PubChem. (2026). Compound Summary: {1-[4-(Trifluoromethyl)phenyl]cyclobutyl}methylamine (XLogP3). National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/28875416. View Source
